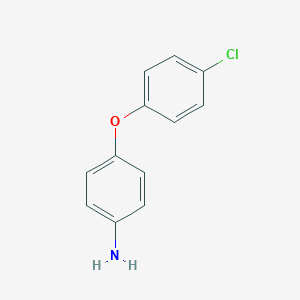

4-(4-Chlorophenoxy)aniline

Übersicht

Beschreibung

4-(4-Chlorophenoxy)aniline is an organic compound with the molecular formula C12H10ClNO. It is a derivative of aniline, where the aniline moiety is substituted with a 4-chlorophenoxy group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-(4-Chlorophenoxy)aniline can be synthesized through a nucleophilic aromatic substitution reaction. One common method involves the reaction of 4-chloronitrobenzene with phenol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions typically include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Dimethylformamide or ethanol

Temperature: 80-100°C

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reduction step, and the process is often optimized for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-Chlorophenoxy)aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinone derivatives.

Reduction: The nitro group in precursor compounds can be reduced to form the amine.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

Oxidation: Quinone derivatives.

Reduction: this compound.

Substitution: Halogenated aniline derivatives

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of 4-(4-chlorophenoxy)aniline and its derivatives. The compound has been evaluated in combination with other antimalarial agents such as artesunate and chloroquine, demonstrating significant efficacy against Plasmodium falciparum and Plasmodium berghei.

- In Vitro Studies : A study assessed the antiplasmodial activity of combinations involving this compound, showing that it could inhibit the growth of P. falciparum strains effectively. For instance, combinations of artesunate and this compound inhibited parasite growth by up to 81% in vitro assays .

- In Vivo Studies : In animal models, the compound has shown promising results. For example, a combination therapy using this compound demonstrated a significant reduction in parasitemia in infected mice, indicating its potential as part of an effective treatment regimen against malaria .

Hybrid Drug Development

The synthesis of hybrid drugs incorporating this compound has been a focus of research, aiming to enhance therapeutic efficacy while reducing toxicity. One notable hybrid drug synthesized is artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), which combines the antimalarial properties of artesunate with those of this compound.

- Efficacy Studies : The hybrid drug ATSA has shown improved antimalarial activity compared to its individual components. In vitro tests indicated that ATSA effectively inhibited the growth of both sensitive and resistant strains of P. falciparum, suggesting that such hybrid approaches could be pivotal in addressing drug resistance issues in malaria treatment .

Mechanistic Insights

Research indicates that this compound acts on critical metabolic pathways within the malaria parasite. It inhibits the enoyl-acyl carrier protein reductase enzyme, which is essential for fatty acid biosynthesis in Plasmodium species. Disruption of this pathway can significantly impair parasite development and survival, making it a viable target for drug development .

Table 1: Antiplasmodial Activity of Combinations Involving this compound

Table 2: Efficacy of Hybrid Drugs Containing this compound

| Hybrid Drug | IC50 (ng/ml) | ED50 (mg/kg) | Reference |

|---|---|---|---|

| Artesunate-3-Chloro-4-(4-Chlorophenoxy)aniline | 44.80 | 6.49 | |

| Sarcosine-Aniline Hybrid | Not applicable | Not applicable |

Case Studies

Several case studies have documented the effectiveness and safety profiles of drugs containing or derived from this compound:

- Combination Therapy Case Study : A clinical study evaluated the safety and efficacy of a combination therapy involving artesunate and 3-chloro-4-(4-chlorophenoxy)aniline in patients with malaria. Results indicated a marked reduction in parasite load with manageable side effects, supporting the use of this combination as a viable treatment option .

- Toxicity Assessment : Toxicity studies following OECD guidelines demonstrated that while some derivatives showed cytotoxic effects at high concentrations, their therapeutic indices remained favorable, indicating potential for further development .

Wirkmechanismus

The mechanism of action of 4-(4-Chlorophenoxy)aniline involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- 4-(4-Bromophenoxy)aniline

- 4-(4-Chlorophenoxy)phenol

- 4-(4-Chlorophenoxy)benzaldehyde

Comparison: 4-(4-Chlorophenoxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its brominated or phenolic analogs, it may exhibit different reactivity and biological activity profiles .

Biologische Aktivität

4-(4-Chlorophenoxy)aniline, also known as 3-chloro-4-(4-chlorophenoxy)aniline (ANI), is a compound of significant interest due to its biological activities, particularly in the context of antimalarial research. Its structure features a chlorophenoxy group attached to an aniline moiety, which influences its interaction with biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research has primarily focused on the antiplasmodial activity of this compound, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compound has shown potential in inhibiting key enzymes involved in lipid biosynthesis within the parasite, specifically targeting the enoyl acyl carrier protein reductase (Pf.EACP) pathway.

In Vitro Studies

A series of studies have evaluated the antiplasmodial effects of this compound in vitro. For instance, combinations of ANI with artesunate (AS) and chloroquine (CQ) were tested against P. falciparum strains W2 and 3D7. The results indicated that:

- A combination of 1.1 ng/ml AS and 3.3 μg/ml ANI inhibited 50% growth of strain W2.

- A combination of 0.8 ng/ml AS and 2.6 μg/ml ANI inhibited 50% growth of strain 3D7.

- Similarly, combinations with CQ showed significant inhibition rates as well.

These findings suggest that ANI enhances the efficacy of existing antimalarial drugs, potentially addressing issues related to drug resistance .

In Vivo Studies

In vivo experiments utilizing mouse models demonstrated that ANI, when combined with AS or CQ, resulted in substantial parasite clearance. For example:

- The effective dosage (ED50) for ANI in combination with AS resulted in over 67% parasite growth inhibition at half and quarter concentrations.

- The combination with CQ achieved up to 81% growth inhibition .

The mechanism through which this compound exerts its antimalarial effects is primarily through the inhibition of Pf.EACP, which is crucial for fatty acid biosynthesis in Plasmodium species. This inhibition disrupts lipid metabolism essential for the survival and replication of the malaria parasite .

Toxicity and Safety Profile

Toxicity assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that it has a favorable safety margin, showing no significant acute toxicity in animal models at therapeutic doses . The absence of mortality and statistically insignificant weight differences between treated and control groups further support its potential as a therapeutic agent .

Summary Table of Biological Activities

| Activity Type | Description | Findings |

|---|---|---|

| In Vitro Antimalarial | Combination with AS and CQ against P. falciparum | Significant growth inhibition observed |

| In Vivo Efficacy | Mouse model testing combinations | High percentage of parasite clearance |

| Mechanism | Inhibition of Pf.EACP | Disruption of lipid biosynthesis |

| Toxicity Profile | Safety assessments | No acute toxicity observed |

Eigenschaften

IUPAC Name |

4-(4-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTISFYMPVILQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020275 | |

| Record name | [4-(4-Chlorophenoxy)phenyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-79-1 | |

| Record name | 4-(4-Chlorophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(4-chlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenoxy)aniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-(4-chlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [4-(4-Chlorophenoxy)phenyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-(4-Chlorophenoxy)aniline a promising candidate for antimalarial drug development?

A1: Research suggests that this compound exhibits inhibitory effects against Plasmodium falciparum, the parasite responsible for the deadliest form of malaria. [] This compound targets the parasite's Enoyl Acyl Carrier Protein Reductase (ENR), an enzyme crucial for fatty acid biosynthesis, which is essential for the parasite's survival. []

Q2: How does combining this compound with existing antimalarials impact its efficacy?

A2: Studies have shown that combining this compound with established antimalarials like Artesunate or Chloroquine significantly enhances its antiplasmodial activity, both in vitro and in mice models. [] This synergistic effect suggests the potential for developing combination therapies with improved efficacy and reduced dosages of individual drugs, potentially mitigating side effects and delaying the emergence of drug resistance. []

Q3: Has the efficacy of this compound been tested in combination with different antimalarial drugs?

A3: Yes, research has investigated the efficacy of this compound in combination with Artesunate [] and Chloroquine [] in vitro and in mice infected with Plasmodium berghei. These studies demonstrate the potential of combining this compound with different classes of antimalarials to achieve enhanced parasite killing.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.